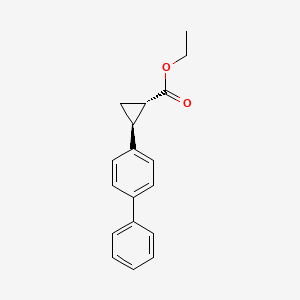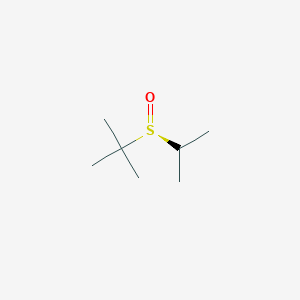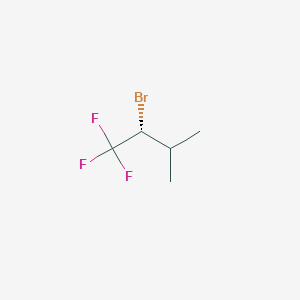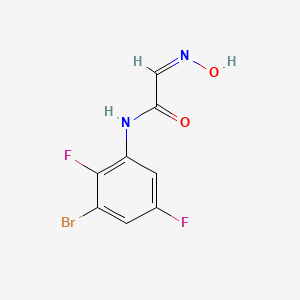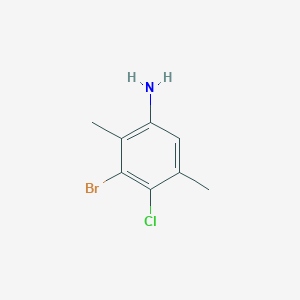![molecular formula C16H23NO3 B13904178 Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a hydroxymethyl group, and a methylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Benzyl N-[1-(carboxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate.
Reduction: Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-[1-(hydroxymethyl)-3-(1-cyclopropyl)propyl]carbamate
- Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)butyl]carbamate
- Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]urea
Uniqueness
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
benzyl N-[1-hydroxy-4-(1-methylcyclopropyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-16(9-10-16)8-7-14(11-18)17-15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H,17,19) |
InChI-Schlüssel |
ZKXVQUUHZMDZKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)CCC(CO)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


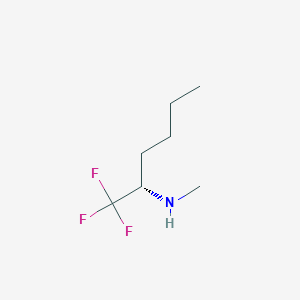
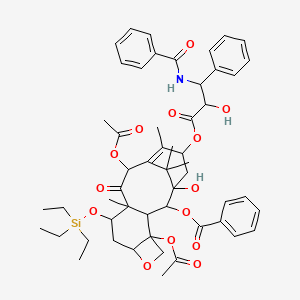
![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
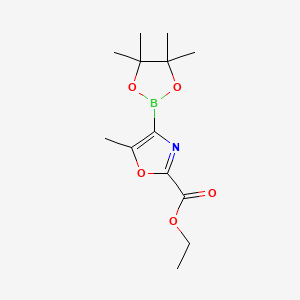
![1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid](/img/structure/B13904122.png)
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one](/img/structure/B13904126.png)
![2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)
